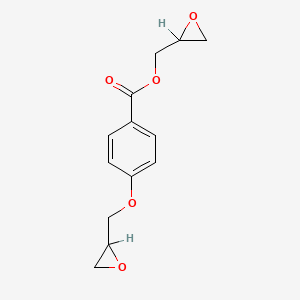
Oxiranylmethyl alpha-oxiranyl-p-anisate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranylmethyl alpha-oxiranyl-p-anisate is a chemical compound with the molecular formula C13H14O5 It is known for its unique structure, which includes two oxirane (epoxide) groups attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranylmethyl alpha-oxiranyl-p-anisate typically involves the reaction of 4-hydroxybenzoic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then undergoes further reaction to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Oxiranylmethyl alpha-oxiranyl-p-anisate undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction of the epoxide groups can lead to the formation of alcohols.
Substitution: The epoxide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide groups under mild conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide groups.
Alcohols: Formed through reduction of the epoxide groups.
Substituted Products: Various substituted products can be formed depending on the nucleophile used in the substitution reactions.
Aplicaciones Científicas De Investigación
Oxiranylmethyl alpha-oxiranyl-p-anisate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a cross-linking agent in biomaterials.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable linkages with various biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and resins
Mecanismo De Acción
The mechanism of action of Oxiranylmethyl alpha-oxiranyl-p-anisate involves the reactivity of its epoxide groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is harnessed in various applications, such as cross-linking in polymers and conjugation in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparación Con Compuestos Similares
Similar Compounds
Bisphenol F diglycidyl ether: Similar in structure but with different substituents on the aromatic ring.
4-(Oxiran-2-ylmethoxy)aniline: Contains an aniline group instead of a benzoate group.
4-(Oxiran-2-ylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group .
Uniqueness
Oxiranylmethyl alpha-oxiranyl-p-anisate is unique due to its dual epoxide functionality, which provides versatility in chemical reactions and applications. This dual functionality allows for the formation of complex cross-linked structures, making it valuable in materials science and industrial applications .
Propiedades
Número CAS |
7042-93-5 |
|---|---|
Fórmula molecular |
C13H14O5 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
oxiran-2-ylmethyl 4-(oxiran-2-ylmethoxy)benzoate |
InChI |
InChI=1S/C13H14O5/c14-13(18-8-12-7-17-12)9-1-3-10(4-2-9)15-5-11-6-16-11/h1-4,11-12H,5-8H2 |
Clave InChI |
WTLNIWWRURSHGY-UHFFFAOYSA-N |
SMILES |
C1C(O1)COC2=CC=C(C=C2)C(=O)OCC3CO3 |
SMILES canónico |
C1C(O1)COC2=CC=C(C=C2)C(=O)OCC3CO3 |
Key on ui other cas no. |
7042-93-5 |
Sinónimos |
4-hydroxybenzoic acid diglycidyl ether HADE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















